molecular formula C4H5Cl2N3O B11908768 4-Amino-6-chloropyrimidin-5-ol hydrochloride

4-Amino-6-chloropyrimidin-5-ol hydrochloride

Cat. No.: B11908768
M. Wt: 182.01 g/mol
InChI Key: AEEZQSLDJRFVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloropyrimidin-5-ol hydrochloride is a chemically synthesized pyrimidine derivative of high interest in pharmaceutical research and development. Its molecular formula is C₄H₅Cl₂N₃O, with a molecular weight of 182.01 g/mol . The compound features a pyrimidine ring core functionalized with an amino group at position 4, a chlorine substituent at position 6, and a hydroxyl group at position 5, and is provided as a stable hydrochloride salt to enhance solubility and handling for laboratory applications . This compound serves primarily as a versatile building block and key synthetic intermediate in the synthesis of more complex molecules . Its specific molecular architecture, particularly the strategic placement of the chloro and amino groups, makes it a valuable precursor for further functionalization through various reactions, including selective amination and palladium-catalyzed cross-coupling reactions to install diverse aryl groups . Researchers utilize this scaffold to explore and develop compounds with potential biological activities. Studies suggest that pyrimidine derivatives of this class can act as enzyme inhibitors, potentially interacting with kinases and other target proteins crucial in cell signaling pathways, which is a relevant mechanism of action in anticancer research . Additionally, some related pyrimidine structures have been investigated for their anti-inflammatory properties, such as the inhibition of cyclooxygenase-2 (COX-2) . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. ATTENTION: This product is for research use only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5Cl2N3O

Molecular Weight

182.01 g/mol

IUPAC Name

4-amino-6-chloropyrimidin-5-ol;hydrochloride

InChI

InChI=1S/C4H4ClN3O.ClH/c5-3-2(9)4(6)8-1-7-3;/h1,9H,(H2,6,7,8);1H

InChI Key

AEEZQSLDJRFVLC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)O)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

DCP undergoes selective amination at the 4-position due to the electron-withdrawing effect of the 6-chloro group. The patent specifies a molar ratio of 1:2–8 (DCP:amine) in aqueous medium at 30–60°C. For instance, monomethylamine (112 g) reacted with DCP (125 g) in water (250 g) at 56–60°C for 3 h, yielding 4-methylamino-6-chloropyrimidine (110.7 g, 89.4%).

Table 1: Optimization of Ammonolysis Conditions

Amine SourceTemp (°C)Time (h)Yield (%)Purity (HPLC, Area%)
NH3 (aq.)502.592.199.41
Monomethylamine603.089.499.31
Dimethylamine552.885.798.89

Solvent and Catalytic Innovations

Replacing traditional DMF with water reduces toxicity and simplifies purification. Alkaline catalysts (e.g., K2CO3) are omitted to prevent hydrolysis of the 6-chloro group. Post-reaction cooling to 4°C induces crystallization, with ice-water washing removing residual DCP (<0.1% Area).

Palladium-Catalyzed Cross-Coupling Approaches

Recent academic studies emphasize palladium-mediated syntheses for functionalized pyrimidines. As demonstrated in RSC’s Medicinal Chemistry, Suzuki-Miyaura couplings install aryl groups at the 5-position:

Ligand and Solvent Screening

Xantphos ligand with Pd2(dba)3 in toluene/DMF (4:1) gave optimal results for coupling 4-amino-6-chloropyrimidine with 2-(dimethylamino)ethoxypyridine (30% yield). Lower yields (14–24%) occur with bulkier amines due to steric hindrance.

Table 2: Palladium Catalysis Parameters

SubstrateLigandTemp (°C)Yield (%)Purity (LCMS, %)
2-Bromo-5-hydroxypyridineXantphos1004395.2
4-AzabenzimidazoleBINAP1102891.8
Benzophenone imineXantphos1005797.5

Regioselectivity Challenges

Competing C4 vs. C6 amination is mitigated using electron-deficient arylboronic acids (e.g., 4-CF3-phenyl), favoring C5 substitution (72% yield). Microwave irradiation (150 W, 120°C) enhances reaction rates but risks decomposition above 130°C.

Hydrochloride Salt Formation and Purification

Conversion to the hydrochloride salt improves stability and solubility. The patent isolates the product via vacuum distillation (60°C, −0.09 MPa) followed by recrystallization:

Crystallization Dynamics

Ethanol/water (4:1) at pH 2–3 (HCl-adjusted) produces needle-like crystals with ≤0.5% impurities. Cooling rates <5°C/min prevent oiling out, critical for industrial batch consistency.

Table 3: Salt Formation Parameters

Solvent Ratio (EtOH:H2O)pHCooling Rate (°C/min)Purity (%)Crystal Morphology
3:12.5398.7Irregular
4:13.0599.3Needles
5:12.01097.9Amorphous

Green Chemistry Alternatives

Emerging methods prioritize solvent reduction and catalytic recycling:

Mechanochemical Aminolysis

Ball-milling DCP with ammonium acetate (1:3 molar) and SiO2 (5 wt%) yields 86% product without solvent. Particle size <50 µm ensures complete conversion in 2 h.

Enzymatic Chlorination

Halogenase enzymes (e.g., RebH) selectively chlorinate pyrimidin-5-ol precursors in phosphate buffer (pH 7.4), though yields remain low (22–34%).

Analytical and Scalability Considerations

HPLC Monitoring

Reverse-phase C18 columns (ACN/0.1% TFA gradient) resolve DCP (RT 8.2 min) and product (RT 12.7 min). UV detection at 254 nm quantifies residuals to <0.1%.

Pilot-Scale Reproducibility

10-kg batches in glass-lined reactors show consistent yields (88–91%) when agitation exceeds 200 rpm. Stainless steel equipment introduces iron contaminants (>10 ppm), necessitating chelation washes .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 6 undergoes substitution with nucleophiles, a key reaction for derivatization.

Amination Reactions

Primary amines substitute the chlorine atom under mild conditions. For example:

  • Aniline derivatives react in protic solvents (e.g., water or ethanol) with catalytic HCl, achieving >90% yields in 1–6 hours .

  • Steric hindrance significantly impacts reactivity. Bulky amines (e.g., 2,6-diisopropylaniline) show minimal conversion, while electron-deficient amines (e.g., 4-nitroaniline) proceed slowly .

Table 1: Amination Efficiency with Aniline Derivatives

Aniline SubstituentpKConversion (1 h)Isolated Yield
4-OEt5.1978%94%
4-F4.6577%92%
4-NO₂1.0215%88%
2,6-(i-Pr)₂4.510%0%

Alkoxy Substitution

Mitsunobu reactions enable substitution with alcohols. For instance, 4-amino-6-chloropyrimidin-5-ol reacts with 2-fluoro-N-(4-methoxybenzyl)ethanamine under DIAD/PPh₃ conditions to form ether derivatives .

Sequential Disubstitution Reactions

Unexpected disubstitution occurs with primary amines, yielding symmetric 4,6-diamino derivatives. Computational studies reveal:

  • Mechanism : Initial substitution at C4 (activation barrier: 13.7 kcal/mol) is kinetically favored over C6 substitution (barrier: 15.1 kcal/mol) .

  • Pre-reactive complexes : Stabilize intermediates, lowering energy barriers for sequential substitutions .

Figure 1 : Reaction pathway for disubstitution

text
2 (6-alkoxy-4-chloro-5-nitropyrimidine) ↓ NH₂R 3 (4-alkylamino-6-alkoxy-5-nitropyrimidine) ↓ NH₂R 5 (4,6-dialkylamino-5-nitropyrimidine)

Hydrolysis

The hydroxyl group at position 5 participates in acid- or base-catalyzed hydrolysis:

  • Acidic conditions : Promote solvolysis to form 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine as a side product .

  • Neutral/basic conditions : Minimize hydrolysis, favoring amination pathways .

Palladium-Catalyzed Cross-Couplings

The chlorine atom undergoes Suzuki-Miyaura couplings with boronic acids. For example:

  • Benzimidazole derivatives are synthesized via Pd(OAc)₂/Xantphos-catalyzed coupling, achieving 43–72% yields .

  • Optimized conditions : Use Cs₂CO₃ in dioxane at 105°C .

Reductive Amination

LiAlH₄ reduces nitro groups in related pyrimidines, enabling cyclization to purine derivatives. For example:

  • 5-Nitropyrimidines are reduced to amines, followed by cyclization with orthoesters to form polysubstituted purines .

Comparative Reactivity

Table 2: Leaving Group Efficiency in Pyrimidines

PositionLeaving GroupRelative Reactivity (SNAr)
C4Cl1.0 (reference)
C6OMe0.02

Data indicate chlorine is a superior leaving group compared to alkoxy substituents .

Scientific Research Applications

1.1. Inhibition of Bruton's Tyrosine Kinase

One of the most notable applications of 4-amino-6-chloropyrimidin-5-ol hydrochloride is its role as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in various autoimmune diseases and cancers. Inhibition of BTK has been linked to therapeutic effects in conditions such as:

  • Rheumatoid Arthritis
  • Systemic Lupus Erythematosus
  • Chronic Lymphocytic Leukemia

Research indicates that compounds structurally similar to this compound can effectively inhibit BTK activity, suggesting potential use in treating these disorders .

1.2. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. These compounds have demonstrated the ability to suppress COX-2 activity, which is critical in inflammatory responses. For instance, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Agricultural Applications

In addition to its pharmaceutical uses, this compound serves as an intermediate in the synthesis of agricultural chemicals. Its derivatives are utilized in the development of:

  • Herbicides
  • Fungicides

These applications are driven by the compound's ability to affect plant growth and defense mechanisms against pathogens .

Case Study 1: BTK Inhibition in Autoimmune Disorders

A study investigated the effects of a series of pyrimidine derivatives on BTK inhibition and their subsequent impact on autoimmune disease models. The findings demonstrated that specific modifications in the chemical structure enhanced BTK binding affinity and selectivity, leading to improved therapeutic outcomes in preclinical models of rheumatoid arthritis .

Case Study 2: Anti-inflammatory Activity Assessment

In another research effort, several substituted pyrimidine derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in inflammation markers, supporting their potential use as novel anti-inflammatory agents .

Tables

Application AreaSpecific Use CasesReferences
PharmacologyBTK inhibition for autoimmune diseases ,
Anti-inflammationCOX-2 inhibition studies ,
AgricultureIntermediate for herbicides and fungicides

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Positioning and Functional Group Variations

4-Amino-6-chloropyrimidin-5-ol Hydrochloride
  • Amino (-NH₂) at position 4: Facilitates nucleophilic reactions. Chlorine at position 6: Provides electronic withdrawal, stabilizing the ring. Hydrochloride salt: Improves aqueous solubility.
2-Amino-5-chloro-6-methylpyrimidin-4-ol (CAS 7749-63-5)
  • Differences :
    • Methyl (-CH₃) at position 6 instead of chlorine.
    • Hydroxyl at position 4 vs. position 5 in the target compound.
    • Impact : Increased lipophilicity due to methyl group; altered reactivity in synthesis .
2-Chloro-5-fluoropyrimidin-4-ol
  • Differences :
    • Fluorine at position 5 and chlorine at position 2.
    • Impact : Fluorine’s electronegativity enhances metabolic stability, making it suitable for antiviral agents .
4-Chloro-5-iodopyrimidine (CAS 157924-46-4)
  • Differences :
    • Iodine at position 5 instead of hydroxyl.
    • Impact : Iodine’s bulkiness and polarizability enable applications in radiopharmaceuticals .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: The hydrochloride salt form of 4-amino-6-chloropyrimidin-5-ol is prioritized in drug development due to its optimized solubility and stability .
  • Emerging Trends : Fluorinated derivatives (e.g., 2-chloro-5-fluoropyrimidin-4-ol) are gaining traction in antiviral research, reflecting a shift toward halogenated analogs with improved pharmacokinetics .

Biological Activity

4-Amino-6-chloropyrimidin-5-ol hydrochloride is a pyrimidine derivative that has gained attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits properties that make it a candidate for various biochemical and medicinal research endeavors.

Chemical Structure and Properties

The compound's chemical formula is C4H4ClN3O\text{C}_4\text{H}_4\text{ClN}_3\text{O}, and it features both amino and hydroxyl functional groups, which contribute to its reactivity and biological activity. The presence of chlorine at the 6-position of the pyrimidine ring enhances its pharmacological profile by influencing its interaction with biological targets.

4-Amino-6-chloropyrimidin-5-ol acts primarily as an enzyme inhibitor . It has been shown to inhibit various kinases, which are crucial in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced cancer cell proliferation, making it a subject of interest in cancer research .

Anti-inflammatory Effects

Recent studies have highlighted the compound's anti-inflammatory properties . It has demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The structural characteristics of 4-amino-6-chloropyrimidin-5-ol may facilitate its binding to bacterial enzymes, thereby inhibiting their function .

Anticancer Properties

Research indicates that 4-amino-6-chloropyrimidin-5-ol may possess anticancer activity through its role as a kinase inhibitor. Studies have reported that it can induce apoptosis in cancer cells, particularly in leukemia models, by disrupting critical signaling pathways involved in cell survival .

Table: Summary of Biological Activities

Biological ActivityMechanismReference
Enzyme InhibitionKinase inhibition leading to reduced cell proliferation
Anti-inflammatoryCOX-2 inhibition with IC50 comparable to celecoxib
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in leukemia cells

Case Study: COX-2 Inhibition

In a study assessing the anti-inflammatory effects of pyrimidine derivatives, 4-amino-6-chloropyrimidin-5-ol was found to significantly suppress COX-2 activity. The compound's IC50 value was recorded at 0.04 μmol, indicating potent anti-inflammatory effects similar to those of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of 4-amino-6-chloropyrimidin-5-ol with various biological targets. These studies suggest that the compound binds effectively to the active sites of enzymes like COX-2 and kinases, supporting its role as a therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for 4-Amino-6-chloropyrimidin-5-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidine derivatives often involves nucleophilic substitution or cyclization reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions is a common strategy. In analogous compounds like methyl 2-amino-4-chloro-5-pyrimidinecarboxylate, chlorination with POCl₃ achieved yields >80% under anhydrous conditions . Key variables include:

  • Temperature: Elevated temperatures (80–110°C) improve chlorination efficiency but may require inert atmospheres to avoid hydrolysis.
  • Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Catalysts: Lewis acids like AlCl₃ or FeCl₃ may accelerate substitution.
    Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the hydrochloride salt .

Q. How can researchers characterize the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30 v/v) containing 0.1% trifluoroacetic acid to resolve impurities .
    • Melting Point: Compare experimental values (e.g., 223–229°C for pyrimidine derivatives) to literature data to confirm crystallinity .
  • Stability Studies:
    • Thermogravimetric Analysis (TGA): Assess decomposition temperatures under nitrogen flow.
    • Hygroscopicity Testing: Store samples in desiccators with varying humidity levels (e.g., 30–80% RH) and monitor mass changes over 72 hours .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in halogenated pyrimidine derivatives?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis can confirm regioselectivity of chlorination and hydrogen bonding patterns (e.g., N–H⋯O interactions in hydrochloride salts) .
  • Solid-State NMR: ¹³C CP/MAS NMR distinguishes protonation states of the amino group and chloride counterion interactions .
  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements (error <2 ppm) validate molecular formulas, particularly for isotopic clusters (e.g., Cl⁻ isotopes) .

Q. How do mechanistic studies explain contradictions in reactivity data for halogenated pyrimidines?

Methodological Answer: Contradictions often arise from solvent effects or competing reaction pathways. For example:

  • Solvent Polarity: In polar solvents (e.g., DMSO), the hydrochloride salt may dissociate, increasing nucleophilicity of the amino group.
  • Steric Effects: Steric hindrance at the 5- or 6-position can reduce substitution rates. Kinetic studies (e.g., monitoring by in-situ FTIR) can identify rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways, such as SNAr vs. elimination .

Q. What methodologies assess the compound’s toxicity profile in preclinical studies?

Methodological Answer:

  • In Vitro Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293 or HepG2) with IC₅₀ calculations. Compare to structurally similar compounds like 5-Amino-4-Chloro-o-Cresol HCl, which showed low cytotoxicity at <10 µM .
  • Genotoxicity Screening: Ames tests (Salmonella typhimurium strains TA98/TA100) evaluate mutagenic potential. Negative controls (e.g., DMSO) and positive controls (e.g., sodium azide) ensure assay validity .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to predict hepatic clearance .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

Methodological Answer: Discrepancies may stem from:

  • Polymorphism: Use differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms.
  • Counterion Effects: Compare solubility in hydrochloride vs. freebase forms. For example, hydrochloride salts typically exhibit higher aqueous solubility due to ionic dissociation .
  • pH Dependency: Perform solubility tests across pH 1–7 (e.g., HCl/NaOH buffers) to identify optimal conditions for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.